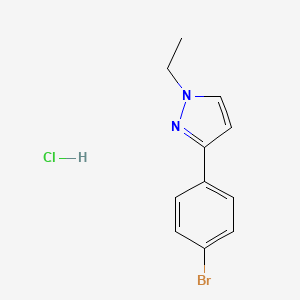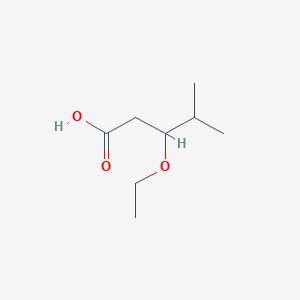
3-Ethoxy-4-methylpentanoic acid
Descripción general
Descripción
3-Ethoxy-4-methylpentanoic acid is a chemical compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-methylpentanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms would be determined by various factors such as the presence of functional groups and the specific synthesis process used.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-Ethoxy-4-methylpentanoic acid and its analogs have been studied for their roles in various chemical syntheses and reactions. For instance, studies have investigated its use in the formation of substituted esters in red wine, highlighting its contribution to wine's aromatic qualities. This involves the quantification of substituted acids, including their enantiomeric forms, in commercial wines (Lytra et al., 2017). Another study detailed the reaction mechanisms involving 3-methylpentanoic acid, a related compound, using online NMR spectroscopy, providing insights into the synthesis of pharmaceutical ingredients (Dunn et al., 2016).
Aroma and Flavor Contributions
A significant area of research is the contribution of 3-Ethoxy-4-methylpentanoic acid derivatives to aroma and flavor, particularly in alcoholic beverages. For example, a method was developed for the quantitative determination of hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This study revealed how these compounds might contribute to sensory effects in these beverages (Gracia-Moreno et al., 2015). Additionally, the analysis of varietal thiols in wine has been improved by novel derivatization methods, facilitating the study of aroma compounds in oenology (Herbst-Johnstone et al., 2013).
Biological and Environmental Safety
Safety assessments have been conducted on similar compounds like 4-methylpentanoic acid. These assessments cover a range of endpoints such as genotoxicity, reproductive toxicity, and environmental safety, ensuring the responsible use of these compounds in various applications (Api et al., 2020).
Potential Antibacterial Properties
Compounds structurally similar to 3-Ethoxy-4-methylpentanoic acid, such as derivatives isolated from natural sources, have shown antibacterial activity. For instance, a compound isolated from Siegesbeckia glabrescens demonstrated antibacterial properties against certain strains, indicating potential applications in developing new antibacterial agents (Kim et al., 2012).
Chemical Communication in Insects
Interestingly, related compounds have been identified in the chemical communication systems of insects. For example, 3-ethyl-4-methylpentanol, a minor component of the sex pheromone in certain ant species, plays a critical role in mating behavior, demonstrating the diverse biological significance of these compounds (Castracani et al., 2008).
Propiedades
IUPAC Name |
3-ethoxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMKLKTPSAIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



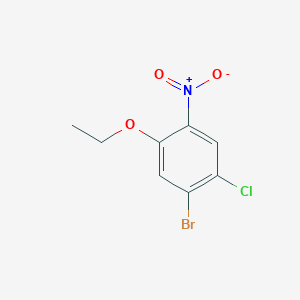
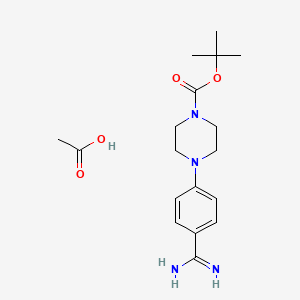

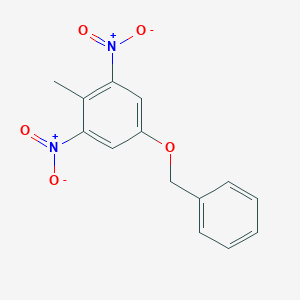
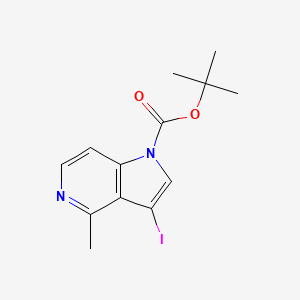
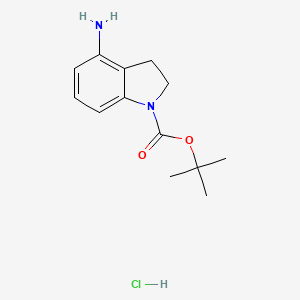
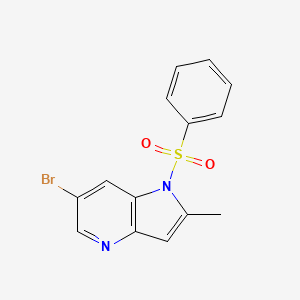
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

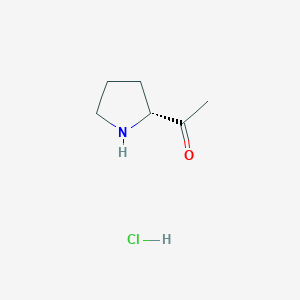
![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)
